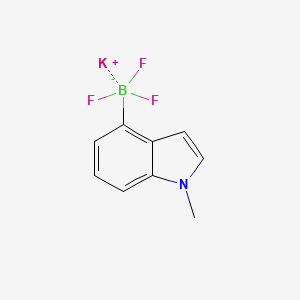
Potassium trifluoro(1-methyl-1H-indol-4-yl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro(1-methyl-1H-indol-4-yl)boranuide is a compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The indole moiety in this compound is a significant heterocyclic system found in many natural products and pharmaceuticals, making it an important target for synthetic chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(1-methyl-1H-indol-4-yl)boranuide typically involves the reaction of 1-methyl-1H-indole with a boron reagent such as potassium trifluoroborate. The reaction conditions often include the use of a base like potassium carbonate and a solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Potassium trifluoro(1-methyl-1H-indol-4-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of indole.
Substitution: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
科学研究应用
Potassium trifluoro(1-methyl-1H-indol-4-yl)boranuide has numerous applications in scientific research:
Chemistry: It is widely used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and the development of bioactive molecules.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, particularly those with indole moieties.
Industry: The compound is used in the production of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of potassium trifluoro(1-methyl-1H-indol-4-yl)boranuide involves its role as a boron reagent in cross-coupling reactions. The compound participates in the Suzuki-Miyaura coupling by undergoing transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The indole moiety can interact with various molecular targets, influencing biological pathways and pharmacological activities.
相似化合物的比较
Similar Compounds
- Potassium 1-Boc-indole-2-trifluoroborate
- Potassium 1-methyl-2-(trimethylstannyl)-1H-indole
Uniqueness
Potassium trifluoro(1-methyl-1H-indol-4-yl)boranuide is unique due to its specific trifluoroborate group, which provides stability and reactivity under various conditions. This makes it a valuable reagent in synthetic chemistry, particularly for forming carbon-carbon bonds in complex organic molecules.
属性
分子式 |
C9H8BF3KN |
|---|---|
分子量 |
237.07 g/mol |
IUPAC 名称 |
potassium;trifluoro-(1-methylindol-4-yl)boranuide |
InChI |
InChI=1S/C9H8BF3N.K/c1-14-6-5-7-8(10(11,12)13)3-2-4-9(7)14;/h2-6H,1H3;/q-1;+1 |
InChI 键 |
AJAYJELDLGRTFD-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=C2C=CN(C2=CC=C1)C)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















